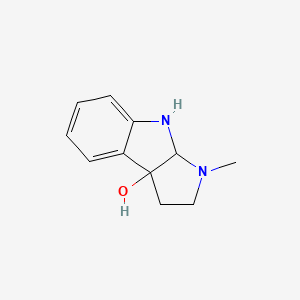
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid is a phenylpropanoid compound with the molecular formula C9H10O5. It is characterized by the presence of two hydroxyl groups on the propanoic acid chain and an additional hydroxyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid typically involves the hydroxylation of 3-(4-hydroxyphenyl)propanoic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under acidic conditions to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the bark of Taxus chinensis. The extraction process includes solvent extraction followed by purification using chromatographic techniques to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: It can participate in electrophilic substitution reactions, particularly on the phenyl ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Acts as a substrate for enzyme assays, particularly for o-diphenolase activity.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of hydrogels and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. It acts as an effective competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. The compound binds to the active site of tyrosinase, preventing the oxidation of L-tyrosine and DL-DOPA, thereby inhibiting melanin production .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the additional hydroxyl groups on the propanoic acid chain.
3-(2,4-Dihydroxyphenyl)propanoic acid: Contains hydroxyl groups at different positions on the phenyl ring.
Uniqueness: 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows it to act as a potent inhibitor of tyrosinase and provides it with significant antioxidant properties .
Properties
IUPAC Name |
2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAXVLCHXAZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702699 |
Source


|
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100201-57-8 |
Source


|
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)


